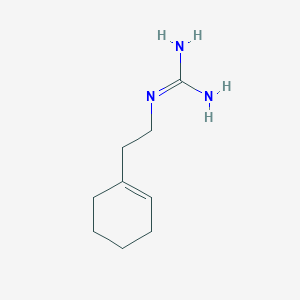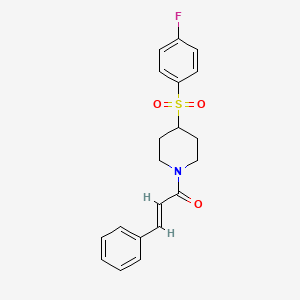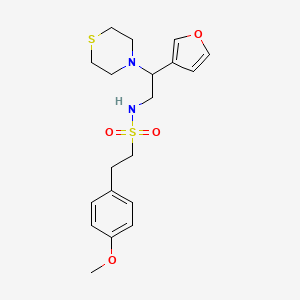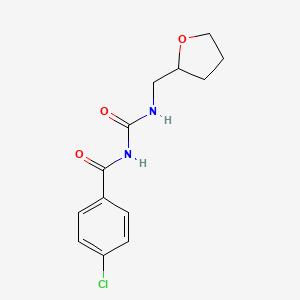
2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a methylthio group (-SCH3), a phenyl group (C6H5-), and a p-tolyl group (C7H7-) attached to the imidazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Imidazole rings, for example, can participate in various reactions, including nucleophilic substitutions and electrophilic additions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of imidazole derivatives, including those structurally similar to 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, is their role as corrosion inhibitors for metals. For instance, studies have demonstrated the efficiency of imidazole and its derivatives in inhibiting copper corrosion in acidic environments. These compounds exhibit low activation energies and standard free energies of adsorption, indicating physisorption on the copper surface. This property is particularly valuable in protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Gašparac, Martin, & Stupnišek-lisac, 2000).
Electrolytes for Fuel Cells
Imidazole derivatives have been explored as additives in electrolytes for fuel cells, particularly in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid. These additives enhance the conductivity of the membranes at high temperatures and various humidity conditions, making them suitable for high-temperature proton-conducting polymer electrolytes. This application is crucial for the development of more efficient and durable fuel cells, which are a key technology for sustainable energy production (Schechter & Savinell, 2002).
Antimicrobial and Antimalarial Activities
Research has also been conducted on the synthesis of imidazo[2,1-b]thiazole derivatives, showcasing their potential in antimicrobial and antimalarial activities. These compounds were synthesized through reactions involving α-bromo aralkyl ketones in the presence of polyethylene glycol-400 under microwave irradiation, demonstrating good to excellent antibacterial activity and promising antimalarial effects. Such studies highlight the potential of imidazole derivatives in medical and pharmaceutical applications, offering new avenues for the development of antimicrobial and antimalarial agents (Vekariya et al., 2017).
Photochromism and Supramolecular Chirality
Furthermore, imidazole derivatives have been utilized in studying supramolecular chirality and photochromism, particularly in Langmuir-Blodgett films. These films exhibit unique photochromic properties and can demonstrate supramolecular chirality, which is significant for the development of optical materials, sensors, and switches. The ability to control the optical properties of materials through structural manipulation of imidazole derivatives opens up new possibilities in materials science and nanotechnology (Li et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-8-10-14(11-9-13)16-12-18-17(20-2)19(16)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFABBBNKAYIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2706344.png)
![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)
![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)



![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)